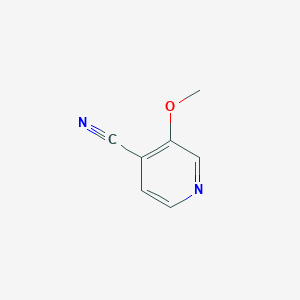

3-Methoxyisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZIOAPLIWZQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511876 | |

| Record name | 3-Methoxypyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26414-90-4 | |

| Record name | 3-Methoxypyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Methoxyisonicotinonitrile

Reaction Classes and Mechanisms Relevant to Pyridine (B92270) Nitriles

The reactivity of pyridine and its derivatives is complex, exhibiting characteristics of both aromatic and heterocyclic systems. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack compared to benzene (B151609) but makes it susceptible to nucleophilic substitution. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it a target for nucleophiles, particularly at the C2 and C4 positions relative to the ring nitrogen. wikipedia.org In 3-methoxyisonicotinonitrile, the methoxy (B1213986) group at the 3-position can be displaced by strong nucleophiles. For instance, studies on 3-methoxypyridine (B1141550) have shown that it can undergo nucleophilic amination with various amines in the presence of sodium hydride (NaH) and lithium iodide (LiI), yielding 3-aminopyridine (B143674) derivatives. ntu.edu.sg The reaction proceeds via a nucleophilic substitution of the methoxy group. ntu.edu.sg Another pathway for nucleophilic substitution involves the formation of a dehydropyridine (pyridyne) intermediate, which can lead to the formation of substituted pyridines that are otherwise difficult to access. clockss.org For example, the reaction of 5-chloro-3-methoxypyridine with lithium amides proceeds through a 3,4-dehydropyridine intermediate. clockss.org

Table 1: Nucleophilic Amination of 3-Methoxypyridine with Various Amines ntu.edu.sg

| Amine | Product | Yield (%) |

|---|---|---|

| Piperidine (B6355638) | 3-(Piperidin-1-yl)pyridine | 88 |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine | 90 |

| Azepane | 3-(Azepan-1-yl)pyridine | 89 |

| n-Butylamine | 3-(Butylamino)pyridine | 61 |

| Cyclohexylamine | 3-(Cyclohexylamino)pyridine | 56 |

Reaction Conditions: 3-methoxypyridine, amine (2 equiv.), NaH (5 equiv.), LiI (2 equiv.), THF, 60 °C.

Electrophilic Aromatic Substitution (EAS): Compared to benzene, the pyridine ring is significantly less reactive towards electrophiles due to the deactivating effect of the ring nitrogen. wikipedia.orgpearson.com Reactions often require harsh conditions. pearson.com When they do occur, substitution is generally directed to the C3 position. However, the substituents on the ring play a crucial role in determining the position of attack. For 3-methoxypyridine, nitration has been shown to occur primarily at the 2-position, proceeding through the conjugate acid of the pyridine. rsc.org The activating, ortho-para directing methoxy group competes with the deactivating effect and meta-directing influence of the pyridine nitrogen. pearson.comrsc.org The formation of a pyridine N-oxide can be used to promote electrophilic substitution at the 2- and 4-positions. wikipedia.orgresearchgate.net

Directed Ortho-Metalation (DoM): The methoxy group can act as a directed metalating group (DMG), facilitating the removal of a proton from an adjacent position by a strong base, typically an organolithium reagent like n-BuLi or lithium diisopropylamide (LDA). clockss.org For 3-methoxypyridine, lithiation occurs at the 4-position, directed by the methoxy group. The resulting organolithium intermediate can then be trapped with various electrophiles to yield 3,4-disubstituted pyridines. clockss.orgresearchgate.net

Table 2: Directed Lithiation and Substitution of 3-Methoxypyridine clockss.org

| Lithiating Agent | Electrophile | Product (at C4) | Yield (%) |

|---|---|---|---|

| Mesityllithium | (MeS)₂ | MeS | 82 |

| Mesityllithium | PhCHO | PhCH(OH) | 73 |

| Mesityllithium | Me₂NCHO | CHO | 85 |

| LDA | Me₃SiCl | Me₃Si | 42 |

Reactions performed in THF at temperatures ranging from -78 °C to -23 °C.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition. wikipedia.org Strong nucleophiles like organolithium reagents or sodium amide can add to the C2 or C4 positions. This is a key step in reactions like the Chichibabin amination, which proceeds via an addition-elimination mechanism involving a σ-adduct intermediate. wikipedia.org Another strategy involves the reductive dearomatization of the pyridine ring to form a more reactive dihydropyridine (B1217469) intermediate, which can then react with electrophiles at the C3 position before being re-aromatized. researchgate.net

Elimination reactions are integral to many substitution pathways for pyridine rings. For instance, in the Chichibabin reaction, the final step involves the elimination of a hydride ion (H⁻) from the σ-adduct to restore the aromaticity of the ring. wikipedia.org Similarly, reactions proceeding via pyridyne intermediates involve an elimination step to form the highly reactive aryne, followed by a nucleophilic addition. clockss.org

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, urethanes, or ureas, via an isocyanate intermediate. wikipedia.orgnih.gov This reaction is highly relevant to this compound, as the nitrile group can be hydrolyzed to a carboxylic acid (isonicotinic acid derivative). This acid can then be converted to an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The isocyanate can be trapped by various nucleophiles. This rearrangement proceeds with complete retention of the migrating group's stereochemistry and is tolerant of a wide array of functional groups, making it synthetically valuable. nih.govnih.gov This strategy has been successfully applied in the synthesis of complex molecules containing a pyridine ring, where an amine was introduced using a Curtius rearrangement. nih.govnih.gov

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide using reagents like peracids. wikipedia.orgresearchgate.net This transformation alters the reactivity of the ring, activating the C2 and C4 positions for both nucleophilic and electrophilic substitution. wikipedia.org The methoxy group itself can potentially be oxidized, although this is less common under typical conditions.

Reduction: The pyridine ring can be hydrogenated to the corresponding piperidine ring. rsc.org This reduction can be achieved using various catalytic systems, including rhodium oxide under mild conditions. rsc.org The reaction is tolerant of many functional groups, though electron-donating groups like methoxy at the 4-position can disfavor the reaction and lead to lower yields. rsc.org

Reactions of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional handle for a variety of chemical transformations.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). It can also be partially reduced to an aldehyde. For example, a nitrile on a methoxypyridine ring has been reduced to a primary alcohol using LiAlH₄, which was then oxidized to the corresponding aldehyde.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This transformation is a key step for accessing isonicotinic acid derivatives, which can then be used in further reactions such as the Curtius rearrangement. nih.govmdpi.com

Addition of Nucleophiles: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This is a foundational reaction in the synthesis of many heterocyclic systems. For instance, the Thorpe-Ziegler reaction involves the intramolecular condensation of dinitriles to form cyclic ketones. ambeed.comambeed.com In an intramolecular variant of the Chichibabin reaction, a nitrile group on a fused ring can act as the nitrogen source for amination. wikipedia.org

Cyclization Reactions: Nitriles are common precursors in cyclization reactions to form other heterocyclic rings. The condensation of chalcones with malononitrile (B47326) in the presence of a base is a known method for synthesizing substituted 2-methoxypyridine-3-carbonitriles. mdpi.com The mechanism involves the addition of the malononitrile anion, followed by cyclization and aromatization. mdpi.com

Hydrolysis to Carboxylic Acids

The nitrile group of this compound can undergo hydrolysis to form a carboxylic acid. This transformation typically occurs under acidic or basic conditions with heating. byjus.com The reaction proceeds through an amide intermediate. byjus.com

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. libretexts.org Following a proton transfer and tautomerization, an amide is formed. Continued heating in the presence of acid leads to the hydrolysis of the amide to the corresponding carboxylic acid, 3-methoxypyridine-4-carboxylic acid. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. byjus.com Subsequent protonation by water forms the amide intermediate, which is then further hydrolyzed under the basic conditions to yield the carboxylate salt. libretexts.org Acidification of the salt then produces the final carboxylic acid product. libretexts.org

Table 1: Conditions for Hydrolysis of Nitriles

| Catalyst | Conditions | Intermediate | Final Product |

| Acid (e.g., HCl, H₂SO₄) | Heat | Amide | Carboxylic Acid |

| Base (e.g., NaOH, KOH) | Heat | Amide | Carboxylate Salt (then Carboxylic Acid upon acidification) |

Conversion to Amides

The conversion of this compound to amides can be achieved by stopping the hydrolysis reaction at the intermediate stage. chemistrysteps.com This can be accomplished by using milder reaction conditions, such as lower temperatures or specific solvents like tert-butanol, which can favor the formation of the amide over the carboxylic acid. chemistrysteps.com

The mechanism involves the nucleophilic attack of water (under acidic conditions) or a hydroxide ion (under basic conditions) on the nitrile carbon, leading to the formation of a tautomeric intermediate that rearranges to the more stable amide. libretexts.orgchemistrysteps.com

Furthermore, direct amidation can be achieved through various synthetic methods, including the Ritter reaction, where a nitrile reacts with a carbocation source in the presence of a strong acid. chemistrysteps.com However, the most common route for preparing amides from nitriles is through controlled hydrolysis. chemistrysteps.com

Reduction to Amines or Alcohols

The nitrile group of this compound can be reduced to a primary amine or, under specific conditions, an alcohol.

Reduction to Amines:

The most common method for reducing nitriles to primary amines is by using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile group. This forms an imine anion intermediate, which is then further reduced to the amine upon workup with water. libretexts.org

Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is another effective method for nitrile reduction. libretexts.org

Reductive Amination:

Aldehydes and ketones can be converted to amines via a process called reductive amination. This involves the formation of an imine or enamine intermediate followed by reduction. chemistrysteps.com While not a direct reduction of the nitrile, this method is a key synthetic route to various amines. libretexts.orgmsu.edu

Reduction to Alcohols:

While less common, the reduction of a nitrile to an alcohol is possible. This transformation typically requires a two-step process. First, the nitrile is hydrolyzed to the corresponding carboxylic acid. libretexts.org The carboxylic acid is then reduced to the primary alcohol using a strong reducing agent like LiAlH₄. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Table 2: Reduction Products of this compound

| Reagent | Product | Functional Group Transformation |

| LiAlH₄, then H₂O | 3-methoxy-4-(aminomethyl)pyridine | Nitrile to Primary Amine |

| H₂ / Catalyst (Pd, Pt, Ni) | 3-methoxy-4-(aminomethyl)pyridine | Nitrile to Primary Amine |

| 1. H₃O⁺, Heat; 2. LiAlH₄, then H₂O | (3-methoxypyridin-4-yl)methanol | Nitrile to Primary Alcohol |

Formation of Cyanohydrins

Cyanohydrin formation involves the nucleophilic addition of a cyanide ion to a carbonyl group (aldehyde or ketone). libretexts.orgorgoreview.com Since this compound does not possess a carbonyl group, it does not directly undergo cyanohydrin formation.

However, if the nitrile group of this compound were to be hydrolyzed to a carboxylic acid and then the pyridine ring were to be manipulated to introduce a carbonyl group, the resulting compound could then form a cyanohydrin. ualberta.ca The reaction typically proceeds under basic conditions, where the cyanide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgorgoreview.com The resulting alkoxide intermediate is then protonated to yield the cyanohydrin. libretexts.org

Reactions at the Pyridine Ring

Electrophilic Aromatic Substitution on Pyridine N-oxides

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgijrar.org This deactivation is further enhanced by the presence of the electron-withdrawing nitrile group in this compound.

However, the reactivity of the pyridine ring towards electrophiles can be significantly increased by converting the pyridine nitrogen to an N-oxide. ijrar.org The oxygen atom of the N-oxide can donate electron density back into the ring, thereby activating it towards electrophilic attack, particularly at the positions ortho and para to the nitrogen. ijrar.org

In the case of this compound N-oxide, the methoxy group at the 3-position is an activating group, while the cyano group at the 4-position is a deactivating group. Electrophilic attack would likely be directed to the positions most activated by the N-oxide and the methoxy group.

Nucleophilic Attack and Derivatization

The pyridine ring in this compound is susceptible to nucleophilic attack, especially at the positions ortho and para to the electron-withdrawing nitrile group. The presence of the methoxy group can also influence the regioselectivity of the attack.

Nucleophilic Aromatic Substitution:

A common reaction is nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. For instance, treatment of 3-chloro-4-cyanopyridine (B17897) with sodium methoxide (B1231860) results in the formation of this compound, demonstrating a nucleophilic aromatic substitution where methoxide replaces the chloride. google.com

Derivatization:

Derivatization of this compound can be achieved through various reactions involving both the nitrile group and the pyridine ring. For example, on-tissue chemical derivatization techniques have been used to improve the detection of small organic molecules in mass spectrometry imaging. nih.gov While this specific study focused on 3-methoxysalicylamine, similar principles of reacting a functional group with a derivatizing agent to enhance analytical properties could be applied to this compound. nih.gov

Role of 3-Methoxy Group in Directing Reactivity

The 3-methoxy group (–OCH₃) on the isonicotinonitrile ring plays a crucial role in dictating the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions. Its influence stems from a combination of electronic and steric effects.

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated to the pyridine ring through a resonance effect (+M effect). This electron donation increases the electron density of the aromatic system, making it more susceptible to attack by electrophiles. libretexts.orgorganicchemistrytutor.com This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. libretexts.orgorganicchemistrytutor.comyoutube.com

In the context of this compound, the pyridine nitrogen and the cyano group are electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position. imperial.ac.uk However, the presence of the electron-donating methoxy group at the 3-position complicates this picture. The interplay between the activating methoxy group and the deactivating ring nitrogen and cyano group determines the ultimate regioselectivity of electrophilic substitution reactions.

For nucleophilic substitution reactions, the electron-withdrawing nature of the pyridine ring nitrogen and the cyano group makes the ring electron-deficient and thus more susceptible to attack by nucleophiles. pressbooks.pubchemguide.co.uk The 3-methoxy group can influence the position of nucleophilic attack. While it is an electron-donating group by resonance, its inductive effect can make the adjacent carbon atoms more electrophilic. The precise outcome of nucleophilic substitution reactions on this compound will depend on the nature of the nucleophile, the reaction conditions, and the stability of the resulting intermediates. jimcontent.comsaskoer.ca

The directing influence of the methoxy group can be observed in various reactions. For instance, in electrophilic aromatic substitution, the methoxy group generally directs incoming electrophiles to the positions ortho and para to it. libretexts.orgorganicchemistrytutor.comvaia.com In the case of this compound, the potential sites for electrophilic attack would be C-2 and C-4 (ortho and para to the methoxy group, respectively). However, the strong deactivating effect of the pyridine nitrogen and the cyano group must be taken into account.

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position of Electrophilic Attack | Activating/Deactivating | Directing Effect |

| -OCH₃ | Ortho, Para | Activating | Ortho, Para-Directing |

| -CN | Meta | Deactivating | Meta-Directing |

| Pyridine N | Meta | Deactivating | Meta-Directing |

Derivatization Strategies for Expanding the Chemical Space of 3 Methoxyisonicotinonitrile

Purpose and Principles of Chemical Derivatization

The primary goal of derivatization in analytical chemistry is to convert an analyte into a form that is more easily separated, detected, and quantified. researchgate.net This involves reacting the target compound with a derivatizing reagent to modify a specific functional group. researchgate.net The resulting derivative possesses different chemical and physical properties, such as volatility, polarity, or thermal stability, without altering the fundamental structure of the original compound. sdiarticle4.com

A key purpose of derivatization is to improve the sensitivity and selectivity of an analytical method. sdiarticle4.com By introducing specific chemical groups (e.g., chromophores for UV detection or fluorophores for fluorescence detection), the detector's response to the analyte can be significantly amplified. researchgate.net This is particularly useful for analyzing trace amounts of a substance. sdiarticle4.com For mass spectrometry applications, derivatization can introduce groups that generate characteristic and easily identifiable fragmentation patterns, which aids in both identification and quantification.

Derivatization is widely used to improve the chromatographic behavior of analytes, especially for gas chromatography (GC). libretexts.org Many polar compounds exhibit poor peak shape (tailing) and low volatility, making them unsuitable for GC analysis. researchgate.net Derivatization can reduce a molecule's polarity and increase its volatility and thermal stability, leading to sharper, more symmetrical peaks and improved resolution from other components in a mixture. researchgate.net While 3-methoxyisonicotinonitrile is reasonably volatile, derivatization could be explored for its metabolites or related compounds that may possess more polar functional groups.

The introduction of specific chemical groups through derivatization can provide valuable information for structural elucidation, particularly in mass spectrometry (MS). sdiarticle4.com The derivative may exhibit more predictable and informative fragmentation patterns upon ionization compared to the parent compound. nih.gov This helps confirm the molecular weight and structural features of the analyte. For example, silylation can produce readily identifiable fragmentation patterns and mass ions that aid in structural confirmation. researchgate.net

Common Derivatization Reagents and Methods

The selection of a derivatization reagent depends on the functional groups present in the analyte and the analytical technique being used. For GC analysis, silylation and acylation are two of the most common strategies. libretexts.org

However, it is important to note that the applicability of these standard derivatization methods to this compound is limited due to its chemical structure. The molecule consists of a pyridine (B92270) ring substituted with a methoxy (B1213986) group and a nitrile group. It lacks the "active" hydrogen atoms typically found in hydroxyl (-OH), primary/secondary amine (-NH), or carboxyl (-COOH) groups, which are the primary targets for common silylation and acylation reagents.

Silylation is a widely used derivatization technique for GC analysis where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. libretexts.org This process significantly reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability. researchgate.net

The most common silylating reagents react with functional groups containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines. researchgate.net

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor that reacts with a wide range of polar compounds. Its byproducts are highly volatile, which minimizes chromatographic interference.

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the TMS-amide reagents, making it ideal for trace analysis where reagent peaks might obscure analyte peaks.

TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA or MSTFA. It increases the reactivity of the primary reagent, enabling the derivatization of hindered functional groups. nih.gov

Given that this compound does not possess any active hydrogens, it is not a suitable candidate for derivatization via these standard silylation reagents. While advanced synthetic methods exist for the direct C-H silylation of pyridine rings using specific metal catalysts, these are typically employed for chemical synthesis rather than for routine analytical sample preparation. nih.govacs.orgnih.gov

Table 1: Common Silylation Reagents

| Reagent | Full Name | Abbreviation | Key Features |

|---|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Versatile, highly reactive, volatile byproducts |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS-amide, ideal for trace analysis |

Acylation is another common derivatization technique that converts compounds with active hydrogens (such as amines and alcohols) into esters, thioesters, and amides. nih.gov Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), has the added advantage of introducing halogen atoms into the molecule. This makes the resulting derivatives highly responsive to electron capture detection (ECD), a very sensitive detection method in GC. unibo.it

Acylation reduces the polarity of the analyte and can improve its thermal stability and chromatographic peak shape. nih.gov The reaction typically requires a catalyst, such as pyridine, especially for less reactive groups like phenols. researchgate.netsemanticscholar.org

Similar to silylation, acylation targets functional groups with active hydrogens. The structure of this compound, lacking hydroxyl or primary/secondary amino groups, makes it unreactive towards acylation with fluorinated anhydrides under standard analytical derivatization conditions. unibo.it

Table 2: Common Fluorinated Acylating Reagents

| Reagent | Full Name | Abbreviation | Key Features |

|---|---|---|---|

| Trifluoroacetic Anhydride | Trifluoroacetic Anhydride | TFAA | Forms stable, volatile derivatives; enhances ECD response. unibo.it |

| Pentafluoropropionic Anhydride | Pentafluoropropionic Anhydride | PFPA | Creates derivatives suitable for ECD and mass spectrometry. unibo.it |

Alkylating Reagents

Alkylation is a fundamental strategy in organic synthesis to introduce alkyl groups onto a molecule, thereby modifying its steric and electronic properties. researchgate.net For this compound, the primary site for alkylation is the pyridine nitrogen atom, which acts as a nucleophile. This reaction leads to the formation of quaternary pyridinium (B92312) salts. The choice of alkylating reagent is crucial as it determines the nature of the appended alkyl group and can influence the reactivity and biological activity of the resulting derivative.

Common alkylating agents include alkyl halides (such as methyl iodide, ethyl bromide) and alkyl sulfates (like dimethyl sulfate). The reaction typically proceeds via an SN2 mechanism where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent. The resulting pyridinium salts often exhibit increased water solubility and can serve as intermediates for further functionalization.

Table 1: Examples of Alkylating Reagents for Pyridine Derivatives

| Alkylating Reagent | Product Structure (Hypothetical for this compound) | Resulting Functional Group |

| Methyl Iodide (CH₃I) | N-methyl-3-methoxyisonicotinonitrilium iodide | Quaternary Pyridinium Salt |

| Ethyl Bromide (C₂H₅Br) | N-ethyl-3-methoxyisonicotinonitrilium bromide | Quaternary Pyridinium Salt |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-3-methoxyisonicotinonitrilium chloride | Quaternary Pyridinium Salt |

| Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) | N-methyl-3-methoxyisonicotinonitrilium methylsulfate | Quaternary Pyridinium Salt |

This table presents hypothetical products based on the known reactivity of pyridine derivatives.

Derivatization for Spectroscopic Analysis

Chemical derivatization is a powerful tool to enhance the detection and characterization of molecules by various spectroscopic techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. spectroscopyonline.com

Modifying Functional Groups for Enhanced Spectroscopic Signals

For a molecule like this compound, derivatization can be employed to improve ionization efficiency in mass spectrometry or to introduce specific NMR-active nuclei for clearer spectral interpretation.

For Mass Spectrometry:

While the pyridine nitrogen can be derivatized to introduce a permanently charged group, enhancing electrospray ionization (ESI) efficiency, the nitrile group offers another handle for modification. nih.govshimadzu-webapp.eu For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid. This carboxylic acid can then be derivatized with reagents that introduce a readily ionizable moiety. Pyridinium-based derivatization reagents have been shown to be effective for carboxylic acids, significantly increasing detection sensitivity in LC-ESI-MS. nih.govbohrium.com

For NMR Spectroscopy:

While proton (¹H) and carbon-¹³ (¹³C) NMR are standard, derivatization can be used to introduce other NMR-active nuclei like fluorine-¹⁹ (¹⁹F) or phosphorus-³¹ (³¹P). For example, if the methoxy group were demethylated to a hydroxyl group, this hydroxyl could be reacted with a fluorine-containing reagent to introduce a ¹⁹F label. ¹⁹F NMR is highly sensitive and has a wide chemical shift range with no background signals in biological samples, making it an excellent tool for quantitative analysis and studying molecular interactions. Although there are no direct examples for this compound, the principles of derivatizing hydroxyl groups on other molecules for NMR analysis are well-established. nih.gov

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. acs.orgnih.govresearchgate.netberkeley.edu This strategy is highly valuable in drug discovery for rapidly generating analogues of a lead compound. For heteroaromatic compounds like this compound, C-H activation and functionalization are prominent LSF strategies.

The pyridine ring in this compound has several C-H bonds that could potentially be functionalized. The electronic properties of the methoxy and nitrile substituents, as well as the pyridine nitrogen, will direct the regioselectivity of these reactions.

One notable LSF approach for pyridines involves C-H fluorination at the position alpha to the nitrogen, followed by nucleophilic aromatic substitution (SNAr) of the newly introduced fluorine atom. acs.orgnih.govresearchgate.netberkeley.edu This two-step sequence allows for the introduction of a wide variety of nucleophiles (containing N, O, S, or C) under mild conditions. While this has been demonstrated on various substituted pyridines, its direct application to this compound would need experimental validation. The position most likely to undergo this functionalization would be the C-2 position.

Another LSF strategy applicable to pyridines is the metalation at the C4 position, followed by reaction with an electrophile. nih.gov This allows for the introduction of various substituents at a position remote from the nitrogen atom.

Table 2: Potential Late-Stage Functionalization Reactions for Pyridine Scaffolds

| Reaction Type | Reagents (Example) | Position of Functionalization | Introduced Functional Group |

| C-H Fluorination / SNAr | 1. AgF₂2. Nu-H (e.g., R-OH, R-NH₂) | C-2 (α to Nitrogen) | -F, then -OR, -NHR, etc. acs.orgnih.govresearchgate.netberkeley.edu |

| C4-Metalation / Alkylation | 1. n-Butylsodium2. R-X (Alkyl Halide) | C-4 | Alkyl group nih.gov |

| Minisci Reaction | Radical Precursor, Acid, Oxidant | C-2, C-4, C-6 | Alkyl or Acyl radical |

This table outlines potential LSF strategies based on established reactivity of pyridine derivatives.

Applications of 3 Methoxyisonicotinonitrile As a Synthetic Building Block

Synthesis of Fused Heterocyclic Systems

The reactivity of 3-methoxyisonicotinonitrile lends itself to the construction of a variety of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Detailed research findings on the specific application of this compound in the synthesis of quinolizines and oxazinopyrazolines are not extensively documented in the available literature. The synthesis of quinolizine scaffolds can be achieved through various methods, including intramolecular cycloadditions. For example, an intramolecular iminoacetonitrile (B14750961) [4+2] cycloaddition has been utilized as a key step in the total synthesis of the quinolizidine (B1214090) alkaloid (-)-217A. nih.gov The synthesis of oxazinopyrazolines, a class of heterocyclic compounds, has been approached through methods like the cycloaddition of nitrile oxides.

Transition metal catalysis is a powerful tool for the construction of fused heterocyclic systems, often proceeding with high efficiency and selectivity. rsc.orgnih.gov While specific examples detailing the use of this compound in such reactions are not prevalent, the general principles of these catalytic cycles can be applied to understand its potential reactivity.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in the synthesis of fused heterocycles. researchgate.net For instance, the intramolecular C-H arylation of thiophene (B33073) derivatives catalyzed by palladium furnishes fused tricyclic thiophenes in high yields. clockss.org This process highlights the capability of palladium to facilitate the formation of new rings by activating C-H bonds.

Rhodium-Catalyzed Cyclizations: Rhodium catalysts have also emerged as highly effective for the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.net Rhodium(III)-catalyzed syntheses, for example, can proceed through C-H activation and annulation pathways. nih.govsci-hub.cat These reactions have been successfully applied to generate isoquinolines, indoles, and other fused systems. researchgate.net

The application of these transition metal-catalyzed methods to this compound could potentially lead to a range of novel fused heterocyclic structures, although specific research in this area is yet to be extensively reported.

The synthesis of 5-aza-isoguanine, a purine (B94841) isostere, presents an interesting challenge in heterocyclic chemistry. researchgate.net While direct synthetic routes from this compound have not been specifically described, the general strategies for constructing such systems often involve the elaboration of pyrimidine (B1678525) or triazine precursors. The structural similarity of 5-aza-isoguanine to isoguanine (B23775) has driven efforts to develop practical synthetic methods for its preparation. researchgate.net

Precursor to Bioactive Molecules and Drug Discovery

The isonicotinonitrile scaffold is a key structural motif found in a variety of biologically active molecules and approved pharmaceutical agents. researchgate.netaun.edu.egbohrium.com

The nicotinonitrile (which includes the isonicotinonitrile isomer) framework is recognized as an essential scaffold in medicinal chemistry. researchgate.netaun.edu.egbohrium.comekb.eg This structural unit is present in several marketed drugs, demonstrating its importance in drug design and development. researchgate.netaun.edu.egbohrium.com

Table 1: Examples of Marketed Drugs Containing the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Class |

| Bosutinib | Kinase Inhibitor |

| Milrinone | Phosphodiesterase 3 Inhibitor |

| Neratinib | Kinase Inhibitor |

| Olprinone | Phosphodiesterase 3 Inhibitor |

This table is based on information from multiple sources. researchgate.netaun.edu.egbohrium.com

The prevalence of the isonicotinonitrile scaffold in these and other bioactive compounds underscores its utility as a pharmacophore that can be readily modified to optimize biological activity and pharmacokinetic properties. The methoxy (B1213986) substituent in this compound offers an additional point for chemical modification, potentially allowing for the fine-tuning of a molecule's interaction with its biological target.

Nicotinonitrile Derivatives in Drug Development (e.g., Bosutinib, Milrinone)

The nicotinonitrile (3-cyanopyridine) scaffold is a core structural unit in numerous synthetic and natural compounds that exhibit significant biological activity. researchgate.net Its derivatives have been extensively explored in drug discovery, leading to the development of several marketed drugs. ekb.egbohrium.comaun.edu.eg The presence of the cyano group and the pyridine (B92270) ring allows for a variety of chemical transformations, making it a privileged structure in medicinal chemistry. researchgate.net

Two prominent examples of drugs derived from the nicotinonitrile scaffold are Bosutinib and Milrinone.

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). derpharmachemica.com Its chemical structure, 4-((2,4-dichloro-5-methoxyphenyl) amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl) propoxy) quinoline-3-carbonitrile, features a quinoline-3-carbonitrile core. derpharmachemica.com The synthesis of this complex molecule involves multiple steps, often starting from precursors that establish the substituted quinoline (B57606) ring system, which incorporates the essential cyano group characteristic of nicotinonitrile derivatives. derpharmachemica.comderpharmachemica.comresearchgate.net

Milrinone , known chemically as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile, is a cardiotonic agent used for severe heart failure. doaj.orgnih.gov It functions as a phosphodiesterase 3 inhibitor. nih.gov The structure of Milrinone is a direct derivative of the nicotinonitrile framework, specifically a bipyridine compound where one of the pyridine rings is the 5-carbonitrile derivative. nih.govresearchgate.net Industrial synthesis routes for Milrinone often utilize precursors like 1-(4-pyridinyl)-2-propanone which react with reagents such as ethoxymethylenmalononitrile to construct the substituted pyridone ring bearing the cyano group. doaj.orgresearchgate.net

| Drug Name | Therapeutic Class | Core Structure |

|---|---|---|

| Bosutinib | Tyrosine Kinase Inhibitor | Quinoline-3-carbonitrile |

| Milrinone | Cardiotonic Agent (PDE3 Inhibitor) | [3,4'-Bipyridine]-5-carbonitrile |

This compound in Orexin (B13118510) Receptor Antagonists Research

Orexin-A and Orexin-B are neuropeptides that regulate key physiological processes, including sleep-wake cycles, feeding behavior, and reward systems, through their interaction with orexin-1 (OX1) and orexin-2 (OX2) receptors. nih.gov The development of antagonists for these receptors is a promising therapeutic strategy for treating sleep disorders like insomnia, as well as substance addiction. nih.gov

Research in this area involves the synthesis of novel small molecules that can selectively block these receptors. This compound has been identified as a key intermediate in the synthesis of such compounds. For instance, a patented synthetic route utilizes this compound in the preparation of substituted piperidine (B6355638) compounds designed for therapeutic use. google.com The synthesis of selective orexin-2 receptor antagonists has been described involving (dimethoxyphenoxy)alkylamino acetamides, demonstrating the complexity and modular nature of building potential drug candidates in this class. nih.gov The structural modification of lead compounds is crucial for improving properties like potency, selectivity, and CNS permeability, and versatile building blocks like this compound are essential for this diversification. nih.gov

Pyridinone Cores in Medicinal Chemistry

Pyridinone scaffolds are six-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. frontiersin.orgnih.gov These cores exist in two primary isomeric forms, 2-pyridinone and 4-pyridinone, and their utility stems from a unique combination of physicochemical properties. frontiersin.org

Key attributes of pyridinone cores include:

Hydrogen Bonding Capability : The pyridinone ring can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen and ring nitrogen), allowing for strong interactions with biological targets like enzymes and receptors. frontiersin.orgresearchgate.net

Bioisosteric Replacement : Pyridinones are often used as bioisosteres for other chemical groups such as amides, phenols, pyridines, and pyrimidines. nih.govresearchgate.net This allows chemists to modify a drug candidate to improve its properties (e.g., solubility, metabolic stability) while retaining its biological activity. researchgate.net

Derivatization Potential : The pyridinone ring has multiple positions available for substitution, enabling chemists to fine-tune the molecule's polarity, lipophilicity, and interactions with its target. frontiersin.org

Due to these features, pyridinone derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.orgnih.govresearchgate.net

| Property | Description | Medicinal Chemistry Application |

|---|---|---|

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. frontiersin.orgresearchgate.net | Enhances binding affinity to biological targets. |

| Bioisosterism | Can mimic amides, phenyls, and other heterocycles. nih.govresearchgate.net | Improves pharmacokinetic properties like solubility and stability. |

| Scaffold for Derivatization | Multiple sites for chemical modification. frontiersin.org | Allows for optimization of structure-activity relationships (SAR). |

Quinazolinone Derivatives as EGFR Inhibitors

The quinazolinone scaffold is another heterocyclic system with significant applications in medicinal chemistry, particularly in oncology. tandfonline.com Derivatives of quinazolinone have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. tandfonline.comjst.go.jp EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. jst.go.jp

Numerous studies have focused on the design and synthesis of novel quinazolinone-based compounds as potent EGFR inhibitors. tandfonline.comjst.go.jpnih.gov The core quinazolinone structure serves as a crucial anchor that binds within the ATP-binding site of the EGFR kinase domain. jst.go.jp By strategically modifying the substituents on the quinazolinone ring, researchers can enhance the compound's inhibitory activity and selectivity. For example, compound 6d, a novel quinazolinone derivative, showed potent EGFR inhibitory activity with an IC₅₀ value of 0.069 µM and displayed significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Similarly, other research has identified quinazolinone derivatives like compound 5k with an IC₅₀ value of 10 nM against EGFR, demonstrating activity superior to the reference drug Gefitinib in certain cancer cell lines. tandfonline.com These findings underscore the importance of the quinazolinone skeleton in the development of targeted anticancer agents. jst.go.jpwisdomlib.org

Role in Materials Science (e.g., Dyes, Polymers, Superconducting Materials)

Beyond pharmaceuticals, the unique electronic and structural properties of nicotinonitrile derivatives make them attractive candidates for applications in materials science.

Dyes : Nicotinonitrile derivatives are known to possess distinct photophysical properties, which makes them suitable for use in the development of functional dyes. researchgate.net Their heterocyclic aromatic structure can act as a chromophore, and substitutions on the ring can be used to tune the color and performance characteristics. For instance, a closely related compound, 3-Fluoro-2-methoxyisonicotinonitrile, has been synthesized for potential application in dye-sensitized solar cells. thieme-connect.com The general principles of dye synthesis often involve diazotization and coupling reactions where heterocyclic amines are converted into diazonium salts and coupled with other aromatic systems to create extended conjugated systems responsible for color. aensiweb.com

Polymers : Functional monomers are the building blocks of advanced polymers. beilstein-journals.org While direct polymerization of this compound is not widely documented, its structure is amenable to modification to create polymerizable derivatives. The nitrile and pyridine functionalities can be transformed to introduce reactive groups like vinyl or acrylic moieties. The multicomponent Passerini reaction, for example, is a method used to produce novel reactive (meth)acrylic and styrenic monomers from various starting materials, showcasing a pathway by which complex building blocks can be incorporated into polymers. researchgate.net

While the nicotinonitrile scaffold is explored in various advanced materials, specific applications of this compound in superconducting materials are not prominently featured in available research.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Methods for Structural Elucidation and Analysis

Spectroscopy is a fundamental tool in chemical analysis, and several methods are employed to characterize 3-Methoxyisonicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. ijcrt.org For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon and hydrogen frameworks of the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical environment of each proton in the molecule influences its resonance frequency, resulting in a characteristic chemical shift (δ) in the spectrum. compoundchem.com The protons of the pyridine (B92270) ring and the methoxy (B1213986) group in this compound exhibit distinct signals. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the ring current. libretexts.org The protons of the methoxy group, being attached to an electron-withdrawing oxygen atom, also show a characteristic downfield shift, though generally less than aromatic protons. compoundchem.com

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal. The carbon of the nitrile group (C≡N) is typically found in a specific region of the spectrum. The carbons of the pyridine ring appear at various chemical shifts depending on their position relative to the nitrogen atom and the methoxy and cyano substituents. libretexts.orgmdpi.com The carbon of the methoxy group also has a characteristic chemical shift. mdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~8.3 | ~150 |

| C5-H | ~7.0 | ~115 |

| C6-H | ~8.5 | ~145 |

| OCH₃ | ~4.0 | ~55 |

| C3 | - | ~160 |

| C4 | - | ~110 |

| CN | - | ~118 |

Note: These are approximate predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. basinc.com This technique is crucial for determining the molecular weight and elemental composition of a compound. spectralworks.com For this compound, mass spectrometry would confirm its molecular weight of 134.14 g/mol. apolloscientific.co.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision. spectralworks.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

GC-MS in Derivatized Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ambeed.comnih.gov While this compound itself is amenable to GC-MS analysis, the technique is also extensively used to analyze derivatives of related compounds. ambeed.com Derivatization is a process where a compound is chemically modified to enhance its volatility or improve its chromatographic behavior, which is often necessary for the analysis of polar compounds like amino acids or certain drugs. sigmaaldrich.comsigmaaldrich.com For instance, in metabolic studies, complex biological samples may undergo derivatization before GC-MS analysis to make the components suitable for the technique. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The IR spectrum of this compound will show characteristic absorption bands corresponding to its specific functional groups. azooptics.com

Key expected vibrational frequencies include:

FT-IR spectroscopy provides higher resolution and sensitivity compared to traditional dispersive IR spectroscopy. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2230 - 2210 | Medium, Sharp |

| Methoxy (C-O) | Stretching | 1275 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Strong |

| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1400 | Variable |

| Aromatic C-H | Stretching | 3100 - 3000 | Variable |

| Methyl C-H | Stretching | 2950 - 2850 | Medium |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. technologynetworks.comupi.edu Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. ej-eng.org The pyridine ring, being a chromophore, will have specific absorption maxima (λ_max). The presence of the methoxy and nitrile substituents will influence the position and intensity of these absorptions. This technique is often used for quantitative analysis and to gain insights into the electronic structure of conjugated systems. sci-hub.se

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. mdpi.comresearchgate.net It is complementary to IR spectroscopy. frontiersin.org For this compound, Raman spectroscopy can be used to probe the vibrations of the pyridine ring and the C≡N and C-O bonds. mdpi.com The technique is particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.net Raman studies can provide detailed structural information and are sensitive to changes in the molecular environment. mdpi.com

X-ray Spectroscopy (e.g., Powder X-ray Diffraction - PXRD)

X-ray spectroscopy encompasses a set of techniques that utilize X-ray excitation to characterize materials. microbenotes.com One of the most common methods in this category is Powder X-ray Diffraction (PXRD), a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its structural properties. americanpharmaceuticalreview.comlibretexts.org The method involves shining a beam of X-rays on a powdered sample of the material. libretexts.org As the X-rays interact with the crystalline lattice, they are diffracted at specific angles determined by the arrangement of atoms in the crystal, according to Bragg's Law. libretexts.org

The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). libretexts.org This pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, which exists as a solid at room temperature, PXRD would be an essential tool for quality control, polymorph screening, and structural verification. youtube.com By comparing an experimentally obtained PXRD pattern with a simulated pattern derived from single-crystal X-ray data, researchers can confirm the bulk purity and phase identity of a synthesized batch. researchgate.net Furthermore, variations in peak positions can indicate changes in the unit cell parameters, while peak broadening can provide information about crystallite size and strain. iza-structure.org

Table 1: Illustrative PXRD Data for a Crystalline Compound This table demonstrates the typical data obtained from a PXRD experiment, which includes the diffraction angle (2θ), the corresponding d-spacing (interplanar spacing), and the relative intensity of the diffraction peaks.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 25.1 | 3.54 | 65 |

| 30.8 | 2.90 | 50 |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can be difficult or impossible to obtain through experimental means alone. iranchembook.ir For a molecule like this compound, computational methods can predict a wide range of properties, from molecular structure and stability to reactivity and spectroscopic signatures. These approaches are broadly categorized into methods based on quantum mechanics, classical mechanics, and more recently, machine learning. warwick.ac.uk

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become exceptionally popular in chemistry for its balance of accuracy and computational cost. wikipedia.orgmdpi.com DFT calculations for this compound can elucidate fundamental aspects of its chemical nature. The theory is used to determine properties by using functionals of the spatially dependent electron density. wikipedia.org

Research on substituted pyridines has utilized DFT to predict their nucleophilicity and reactivity, a methodology directly applicable to this compound. ias.ac.in Such calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's stability and reaction pathways. ias.ac.in

Table 2: Selected Computational Properties of this compound This table presents physicochemical properties for this compound that can be derived from computational models. ambeed.com

| Property | Value | Description |

| Molecular Weight | 134.14 g/mol | The mass of one mole of the substance. |

| Topological Polar Surface Area (TPSA) | 45.91 Ų | A measure of the surface area of polar atoms, related to drug transport properties. |

| Number of Rotatable Bonds | 1 | The number of bonds that allow free rotation, influencing conformational flexibility. |

| Number of H-bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond. |

| Consensus Log Po/w | 0.75 | An estimate of the octanol-water partition coefficient, indicating lipophilicity. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. bnl.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. nih.gov This provides a detailed view of molecular behavior at the atomic level. youtube.com

For this compound, MD simulations can be employed to study its conformational dynamics, interactions with solvent molecules, and behavior in condensed phases. ambeed.com The technique is particularly powerful when combined with experimental data, helping to interpret results and provide a dynamic model of the system. bnl.gov Force fields, such as Martini, are often used to define the interactions between atoms in classical MD simulations, allowing for the study of large systems over long timescales. cgmartini.nl

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jscimedcentral.com This technique is a cornerstone of structure-based drug design, used to predict binding affinity and mode of action for potential drug candidates. jscimedcentral.comijpras.com

In the context of medicinal chemistry research, this compound could be investigated as a fragment or lead compound. Molecular docking studies would be used to screen its binding potential against various protein targets. bioinformation.net The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to rank the different binding poses based on their estimated free energy of binding. jyoungpharm.orguobaghdad.edu.iq The results can guide the optimization of the molecule to improve its binding affinity and selectivity. jscimedcentral.com

Table 3: Conceptual Output of a Molecular Docking Study This table illustrates the type of data generated from a molecular docking experiment, showing potential binding energies of a ligand against different protein targets.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -7.5 | LYS72, GLU91, ASP184 |

| Protease B | -6.8 | ASP25, GLY27, ILE50 |

| GPCR C | -8.2 | TRP159, PHE264, TYR271 |

Application of Machine Learning and Deep Learning in Chemical Research

The integration of artificial intelligence (AI), particularly machine learning (ML) and deep learning, is revolutionizing chemical research. nso-journal.org These methods can learn from large datasets to predict molecular properties, reaction outcomes, and even design new molecules with desired characteristics. chimia.chrug.nl ML models can be trained on vast chemical databases to predict properties far faster than traditional computational methods. engineering.org.cn

For a compound like this compound, ML models could be used to predict the properties of a large library of its derivatives without the need to synthesize or run expensive DFT calculations for each one. warwick.ac.uk This accelerates the discovery of new materials and drug candidates. chimia.ch For instance, a model could be trained to predict the binding affinity of substituted isonicotinonitrile compounds to a specific biological target, guiding synthetic efforts toward the most promising candidates. rsc.org

Conformational Analysis and Electronic Structure Studies

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.com Molecules can exist in various conformations due to rotation around single bonds, and these different shapes can have a significant impact on the molecule's properties and reactivity. ucalgary.calasalle.edu

The conformational landscape of this compound, particularly the rotation around the C-O bond, can be explored using computational methods. ambeed.com This analysis identifies the lowest energy (most stable) conformers and the energy barriers between them. wuxiapptec.com

Electronic structure studies, often performed using DFT, provide a detailed picture of how electrons are distributed within the molecule. nih.gov Studies on related molecules like methoxyphenol isomers show that computational methods can accurately predict core-level binding energies and the effects of conformation on electronic structure. nih.gov For this compound, such studies would reveal the influence of the methoxy and nitrile groups on the electron density of the pyridine ring, which is fundamental to understanding its chemical reactivity and intermolecular interactions. ias.ac.in

Integration of Experimental and Computational Data

The comprehensive analysis of this compound, also known as 3-methoxy-4-cyanopyridine, is significantly enhanced by integrating experimental spectroscopic data with high-level computational methods. This synergistic approach allows for a more detailed and accurate assignment of the molecule's vibrational modes and a deeper understanding of its structural and electronic properties. Research has demonstrated that combining experimental techniques like Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations provides a powerful tool for detailed molecular characterization.

A pivotal aspect of this integration is the ability to accurately assign vibrational frequencies observed in experimental spectra. DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to compute the optimized molecular geometry and the harmonic vibrational wavenumbers. ripublication.com While DFT methods tend to overestimate fundamental modes, the calculated frequencies can be aligned with experimental values by using scaling factors, which corrects for systematic errors. researchgate.net This correlation between theoretical and experimental data confirms the assignments of complex vibrational modes, including C-H, C≡N, and C-O-C vibrations within the molecule.

For instance, the strong band observed in the FT-IR spectrum for the C≡N stretching vibration can be precisely assigned by comparing it with the scaled theoretical wavenumber. Similarly, the asymmetric and symmetric stretching and deformation modes of the methoxy group (O-CH3) are clarified through this integrated analysis. niscpr.res.in The potential energy distribution (PED) analysis, derived from computational results, further refines these assignments by quantifying the contribution of different internal coordinates to each normal mode of vibration.

The following tables present a comparison of the experimental vibrational frequencies from FT-IR and FT-Raman spectra with the scaled theoretical values calculated using DFT (B3LYP/6-311++G(d,p)) for this compound.

Table 1: Comparison of Experimental and Calculated FT-IR Spectral Data for this compound

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| 3092 | 3090 | ν(C-H) |

| 3061 | 3060 | ν(C-H) |

| 2960 | 2955 | νas(CH3) |

| 2855 | 2850 | νs(CH3) |

| 2232 | 2230 | ν(C≡N) |

| 1595 | 1590 | ν(C=C) + β(C-H) |

| 1475 | 1470 | δas(CH3) |

| 1445 | 1440 | ν(C-C) + δs(CH3) |

| 1281 | 1275 | νas(C-O-C) + β(C-H) |

| 1121 | 1120 | β(C-H) + ν(C-C) |

| 1030 | 1025 | νs(C-O-C) |

| 852 | 850 | γ(C-H) |

| 795 | 790 | Ring breathing |

ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; β: in-plane bending; δ: scissoring/deformation; δas: asymmetric deformation; δs: symmetric deformation; γ: out-of-plane bending.

Table 2: Comparison of Experimental and Calculated FT-Raman Spectral Data for this compound

| Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| 3095 | 3090 | ν(C-H) |

| 3065 | 3060 | ν(C-H) |

| 2962 | 2955 | νas(CH3) |

| 2858 | 2850 | νs(CH3) |

| 2235 | 2230 | ν(C≡N) |

| 1598 | 1590 | ν(C=C) + β(C-H) |

| 1478 | 1470 | δas(CH3) |

| 1280 | 1275 | νas(C-O-C) + β(C-H) |

| 1032 | 1025 | νs(C-O-C) |

| 798 | 790 | Ring breathing |

ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; β: in-plane bending; δas: asymmetric deformation.

Beyond vibrational analysis, the integration of experimental and computational data extends to NMR spectroscopy. ripublication.com The gauge-independent atomic orbital (GIAO) method is used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these computed values with the experimentally recorded NMR spectra helps in the unambiguous assignment of signals to specific protons and carbon atoms in the molecule, providing clear evidence of its electronic structure.

This combined computational and experimental approach provides a robust framework for the structural elucidation of complex organic molecules like this compound, ensuring a high degree of confidence in the assignment of spectroscopic features and a thorough understanding of the molecule's fundamental properties. acs.orgcanterbury.ac.nz

Future Research Directions and Translational Impact

Exploration of Novel Synthetic Pathways

The synthesis of cyanopyridine derivatives has traditionally involved methods such as the condensation of chalcones with malononitrile (B47326) in a basic medium. mdpi.com A specific synthesis for 3-methoxyisonicotinonitrile can be achieved through the hydrolysis of its precursor with sodium hydroxide (B78521) in ethanol, followed by acidification. google.com Another approach involves the reaction of 3,5-dimethylpyridine (B147111) through oxidation, nitration, and subsequent reactions with dimethyl sulfate (B86663) and potassium cyanide, followed by the introduction of a methoxy (B1213986) group using sodium methoxide (B1231860). google.com

Future research is increasingly focused on developing "green" and more efficient synthetic protocols. These efforts aim to reduce the use of hazardous reagents, minimize waste, and simplify reaction procedures. The development of a one-pot synthesis for related compounds, such as 2,3-disubstituted-4-pyridones from 4-methoxypyridine, highlights a trend towards more streamlined and atom-economical processes. researchgate.net The exploration of catalytic systems, potentially using more benign and recyclable catalysts, could offer significant advantages over traditional stoichiometric reagents. Furthermore, the application of green chemistry principles, such as using water as a solvent or employing sonochemical methods, which have been successful for other nitrogen-containing heterocycles, presents a promising avenue for the synthesis of this compound and its derivatives.

Development of New Derivatization Methodologies

The functional groups of this compound, the nitrile (cyano) and methoxy groups, offer versatile handles for chemical modification, allowing for the creation of a diverse library of derivatives. vulcanchem.comgnomio.com

The nitrile group is a particularly reactive center that can undergo a variety of transformations:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. google.com

Reduction: Catalytic hydrogenation can reduce the nitrile to a primary amine (methanamine), which can then be used in further synthetic steps. google.com

Addition Reactions: The nitrile group can participate in addition reactions, expanding its chemical utility. vulcanchem.com

The methoxy group, while generally less reactive, can be introduced through nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine (B92270) ring with a methoxide source. nih.gov

Future derivatization methodologies could explore:

Silylation: This common derivatization technique replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which can increase volatility and thermal stability for analytical purposes like gas chromatography. gnomio.comchemcoplus.co.jp The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxyl > amine > amide. gnomio.com

Acylation: This process converts compounds with active hydrogens into esters, thioesters, and amides, which can also enhance chromatographic performance and introduce functionalities for specific applications. gnomio.comgreyhoundchrom.com

Alkylation: This method can introduce alkyl groups to the molecule, further modifying its properties. chemcoplus.co.jp

These derivatization techniques are crucial for creating new molecules with tailored properties for specific applications in medicinal chemistry and materials science. gnomio.comchromatographyonline.com

Expansion of Applications in Medicinal Chemistry and Materials Science

The pyridine nucleus is a core structural unit in numerous natural products and synthetic drugs, and cyanopyridine derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and cardiotonic effects. ekb.egekb.egscielo.org.co

Medicinal Chemistry: this compound has emerged as a key intermediate and structural component in the development of novel therapeutics. pharmaffiliates.com A significant application is in the synthesis of orexin-2 receptor antagonists (2-SORA). researchgate.net One such compound, SDM-878, which incorporates the this compound moiety, is being investigated for its sleep-promoting properties in the treatment of insomnia. researchgate.netresearchgate.net The development of such selective antagonists is a major focus in contemporary sleep neurology. researchgate.net The broader class of cyanopyridines has been explored for its anti-trypanosomal activity and as PIM-1 kinase inhibitors for cancer therapy. ekb.egacs.org Future research will likely continue to explore the potential of this compound derivatives as modulators of various biological targets.

Materials Science: The unique electronic properties of cyanopyridine derivatives make them attractive for applications in materials science. maastrichtuniversity.nlaimspress.com These compounds have been investigated for their use in:

Fluorescent Materials: The inherent fluorescence of some cyanopyridine derivatives makes them suitable for use as optical materials.

Intermediates for Functional Materials: As versatile building blocks, they are used in the synthesis of more complex materials with specific electronic or optical properties. scielo.org.co

Future research in this area could focus on the development of novel polymers, dyes, and electronic materials derived from this compound. The ability to tune the electronic and photophysical properties through derivatization opens up possibilities for creating materials for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics.

Advanced Computational Modeling for Structure-Property Relationship Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules like this compound. ias.ac.injmcs.org.mx These methods allow for the detailed investigation of:

Molecular Geometry and Electronic Structure: DFT calculations can accurately predict bond lengths, bond angles, and the distribution of electron density within the molecule. ias.ac.in

Chemical Reactivity: Descriptors derived from conceptual DFT, such as HOMO-LUMO energy gaps, can be used to predict the nucleophilicity and electrophilicity of different sites within the molecule, guiding synthetic strategies. ias.ac.in

Structure-Property Relationships (QSPR): By systematically studying a series of related compounds, computational models can establish quantitative relationships between molecular structure and physical or biological properties. nih.govrsc.org This is crucial for the rational design of new materials and drug candidates. nih.govresearchgate.net For example, studies on substituted pyridines have used DFT to predict their nucleophilic character, which is essential for their application as organocatalysts. ias.ac.in

Future computational work will likely involve more sophisticated models that can accurately predict complex properties in different environments (e.g., in solution or in the solid state) and simulate interactions with biological macromolecules. The integration of machine learning and artificial intelligence with computational chemistry holds the promise of accelerating the discovery of new derivatives with desired properties.

Interdisciplinary Research Synergies (e.g., with Biology, Engineering)

The full potential of this compound and its derivatives can only be realized through strong interdisciplinary collaborations. researchgate.netibecbarcelona.euengineegroup.us

Chemistry and Biology: The development of new drugs based on the this compound scaffold requires a close partnership between synthetic chemists who design and create the molecules, and biologists who evaluate their efficacy and mechanism of action in cellular and animal models. ekb.eg

Chemistry and Engineering (Bioengineering): In the realm of materials science, chemists can synthesize novel polymers and functional materials, while engineers can fabricate and test devices such as sensors, solar cells, and drug delivery systems. cancer.govsnu.ac.kr Bioengineering approaches are also crucial for developing advanced therapies, including gene and cell therapies, where novel materials can play a supportive role. ibecbarcelona.eucancer.gov The development of biomimetic systems and humanized biomodels for preclinical testing is another area where the synergy between chemistry and bioengineering is vital. ibecbarcelona.eu

The future of research on this compound is intrinsically linked to this multidisciplinary approach. By combining expertise from different fields, researchers can accelerate the translation of fundamental chemical knowledge into practical applications that address significant challenges in medicine and technology. engineegroup.us

Q & A

Q. What are the established synthesis routes for 3-Methoxyisonicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyanation of 3-methoxyisonicotinic acid derivatives or nucleophilic substitution on halogenated pyridine precursors. For example, a nitrile group can be introduced via Pd-catalyzed cross-coupling or by reacting 3-methoxy-4-bromopyridine with a cyanide source (e.g., CuCN). Reaction optimization includes:

- Temperature control (e.g., 80–120°C for cross-coupling).

- Solvent selection (polar aprotic solvents like DMF or acetonitrile).

- Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and nitrile (-CN) groups. The pyridine ring protons show distinct splitting patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).

- IR : Strong absorption near ~2230 cm⁻¹ for nitrile stretching.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peak (m/z ~134.1) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, O composition .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with alkaline solutions (e.g., sodium carbonate) and adsorb with inert materials (vermiculite).

- Emergency Procedures : Immediate eye irrigation (15 mins) and skin washing with soap/water if exposed .

Advanced Research Questions

Q. How does the methoxy group at the 3-position influence the reactivity of isonicotinonitrile derivatives?

- Methodological Answer : The methoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution at the 2- and 6-positions. Computational studies (DFT) can map electron density distribution to predict regioselectivity. Experimentally, compare reaction rates of 3-methoxy vs. unsubstituted isonicotinonitrile in halogenation or alkylation reactions. Steric effects may hinder bulky reagent access to adjacent positions .

Q. What computational strategies are suitable for modeling the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to study solubility.

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .